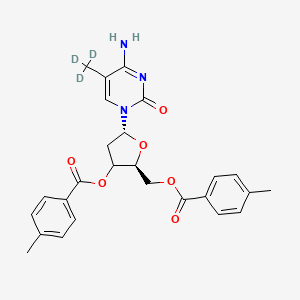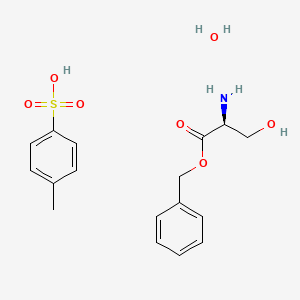
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is a compound with the molecular formula C17H23NO7S and a molecular weight of 385.43. It is primarily used in organic synthesis and proteomics research . This compound is a derivative of L-serine, an amino acid, and is combined with p-toluenesulfonate to form a salt, which is then hydrated to form the monohydrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate typically involves the esterification of L-serine with benzyl alcohol in the presence of p-toluenesulfonic acid or p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include refluxing the mixture in an organic solvent such as benzene or carbon tetrachloride to azeotropically remove water, which drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. The use of p-toluenesulfonyl chloride is preferred due to its better shelf life and safety profile compared to p-toluenesulfonic acid . The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Substitution: Nucleophilic substitution reactions where the p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester bond to release L-serine and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid or p-toluenesulfonyl chloride, organic solvents (benzene, carbon tetrachloride).
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents, mild heating.
Hydrolysis: Aqueous acid or base, ambient temperature.
Major Products Formed
Esterification: Benzyl esters of L-serine.
Substitution: Substituted benzyl L-serine derivatives.
Hydrolysis: L-serine, benzyl alcohol, and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate involves its ability to participate in esterification and substitution reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions . The ester bond can be hydrolyzed under acidic or basic conditions to release the active components, L-serine and benzyl alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl L-Glutamate, p-Toluenesulfonate Salt: Similar in structure but derived from L-glutamate instead of L-serine.
Benzyl L-Tryptophan, p-Toluenesulfonate Salt: Derived from L-tryptophan, used in similar synthetic applications.
Uniqueness
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is unique due to its specific combination of L-serine and p-toluenesulfonate, which provides distinct reactivity and solubility properties . Its ability to form stable esters and undergo nucleophilic substitution makes it a valuable compound in organic synthesis and research .
Eigenschaften
Molekularformel |
C17H23NO7S |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C10H13NO3.C7H8O3S.H2O/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10;/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10);1H2/t9-;;/m0../s1 |
InChI-Schlüssel |
HIWVDEXAMLSUPZ-WWPIYYJJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CO)N.O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



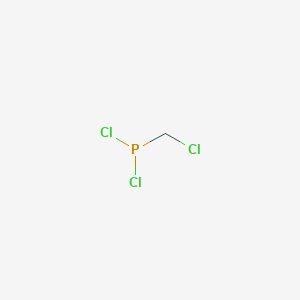

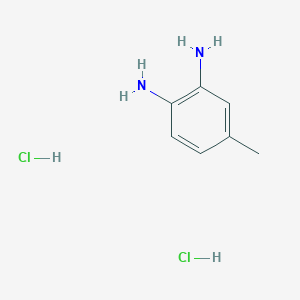
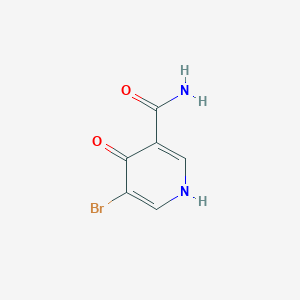

![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
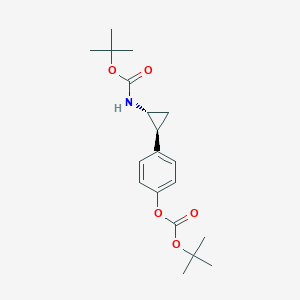
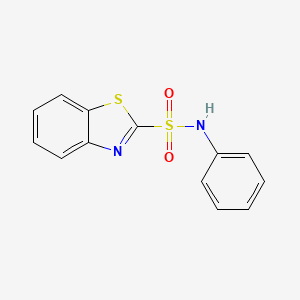
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
